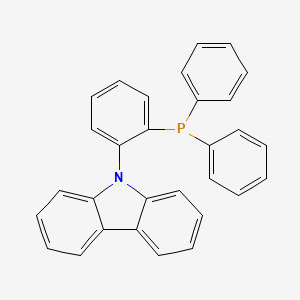
2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trifluoromethyl-containing compounds are known for their abundance in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides . The trifluoromethyl group is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds has seen enormous growth. Transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons is one of the methods . Diversified reagents ranging from radical and electrophilic to nucleophilic trifluoromethylating agents and their respective mechanisms have been further deliberated .Molecular Structure Analysis
The molecular structure of trifluoromethyl-containing compounds is unique due to the presence of the trifluoromethyl group. This group imparts unique physicochemical properties to the compounds .Chemical Reactions Analysis
Trifluoromethyl-containing compounds are involved in various chemical reactions. For example, trifluoromethanesulfonic acid is used as a catalyst for esterification .Physical And Chemical Properties Analysis
Trifluoromethyl-containing compounds exhibit unique physical and chemical properties. For example, 2-(Trifluoromethyl)acrylic acid is a solid crystalline substance that is white in appearance and odorless .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions in the field of trifluoromethyl-containing compounds are promising. The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid involves the reaction of 2-(trifluoromethyl)oxirane with hydroxylamine hydrochloride to form 2-(trifluoromethyl)-1,3-oxazolidin-5-one, which is then hydrolyzed to yield the target compound.", "Starting Materials": ["2-(trifluoromethyl)oxirane", "hydroxylamine hydrochloride", "sodium hydroxide", "water", "ethyl acetate"], "Reaction": ["Step 1: Dissolve 2-(trifluoromethyl)oxirane in water and add hydroxylamine hydrochloride. Stir the mixture at room temperature for several hours until a white solid precipitates.", "Step 2: Filter the solid and wash it with water. Dissolve the solid in ethyl acetate and dry over sodium sulfate.", "Step 3: Concentrate the ethyl acetate solution to yield 2-(trifluoromethyl)-1,3-oxazolidin-5-one as a white solid.", "Step 4: Dissolve 2-(trifluoromethyl)-1,3-oxazolidin-5-one in a mixture of water and sodium hydroxide. Heat the mixture under reflux for several hours until the starting material is completely hydrolyzed.", "Step 5: Acidify the reaction mixture with hydrochloric acid and extract the product with ethyl acetate. Dry the organic layer over sodium sulfate and concentrate to yield 2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid as a white solid."] } | |
CAS-Nummer |
1480595-05-8 |
Molekularformel |
C5H2F3NO3 |
Molekulargewicht |
181.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



